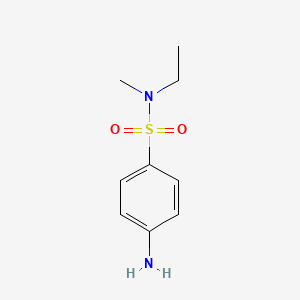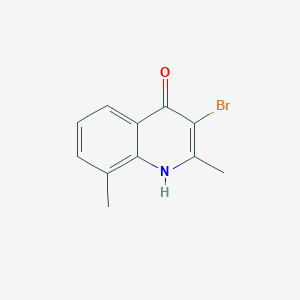
3-Bromo-2,8-dimetilquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,8-dimethylquinolin-4-ol: is a quinoline derivative with the molecular formula C11H10BrNO and a molecular weight of 252.111 g/mol . This compound has been studied for its physical, chemical, biological, and analytical properties.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2,8-dimethylquinolin-4-ol is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of 3-Bromo-2,8-dimethylquinolin-4-ol in treating various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,8-dimethylquinolin-4-ol typically involves the bromination of 2,8-dimethylquinolin-4-ol. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for 3-Bromo-2,8-dimethylquinolin-4-ol are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-2,8-dimethylquinolin-4-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of 3-Bromo-2,8-dimethylquinolin-4-ol can lead to the formation of various reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Mecanismo De Acción
The exact mechanism of action of 3-Bromo-2,8-dimethylquinolin-4-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including DNA, enzymes, and cellular receptors. These interactions can lead to the modulation of biological processes, resulting in its observed biological activities.
Comparación Con Compuestos Similares
2,8-Dimethylquinolin-4-ol: Lacks the bromine atom, resulting in different chemical and biological properties.
3-Chloro-2,8-dimethylquinolin-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Iodo-2,8-dimethylquinolin-4-ol:
Uniqueness: 3-Bromo-2,8-dimethylquinolin-4-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
3-bromo-2,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-4-3-5-8-10(6)13-7(2)9(12)11(8)14/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIHMHPMCKIEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
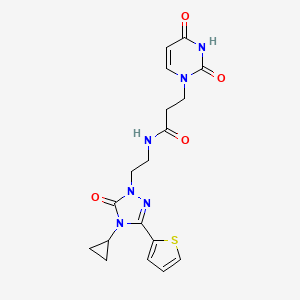
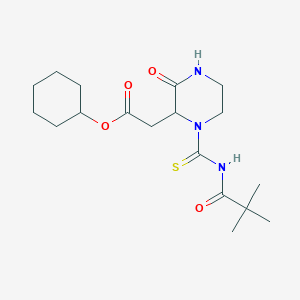
![N-(4-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2568584.png)
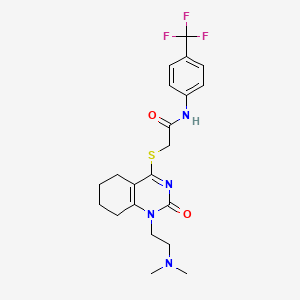
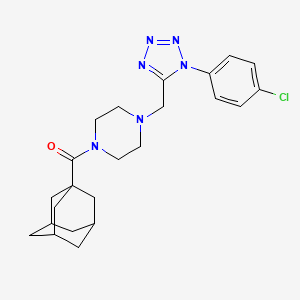
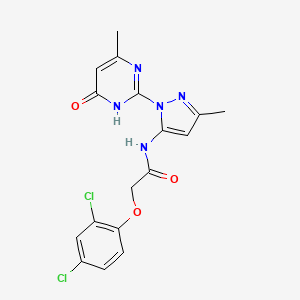
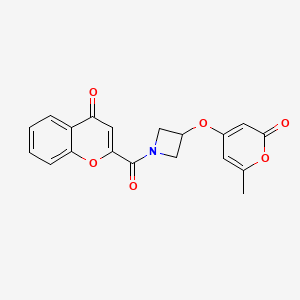
![1,3,8,8-tetramethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2568593.png)
![Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride](/img/structure/B2568594.png)

![5-ethoxy-6-ethyl-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568598.png)
![methyl (1R,3R,5S,8R)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B2568600.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2568601.png)
